REACTION_CXSMILES
|
Br.[C:2]([C:4]1[CH:20]=[CH:19][C:7]([CH2:8][N:9]2[C:13]([CH2:14][O:15]C(=O)C)=[CH:12][N:11]=[CH:10]2)=[CH:6][C:5]=1[F:21])#[N:3].O.[OH-].[Li+]>C1COCC1.O>[C:2]([C:4]1[CH:20]=[CH:19][C:7]([CH2:8][N:9]2[C:13]([CH2:14][OH:15])=[CH:12][N:11]=[CH:10]2)=[CH:6][C:5]=1[F:21])#[N:3] |f:0.1,2.3.4,5.6|
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Name
|
1-(4-cyano-3-fluorobenzyl)-5-(acetoxymethyl)imidazole hydrobromide
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Quantity
|
31.87 g
|
Type
|
reactant
|
Smiles
|
Br.C(#N)C1=C(C=C(CN2C=NC=C2COC(C)=O)C=C1)F
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
7.53 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated in vacuo to a 100 mL volume
|
Type
|
WAIT
|
Details
|
stored at 0° C. for 30 minutes
|
Duration
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30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with 700 mL of cold water
|
Type
|
CUSTOM
|
Details
|
to provide a brown solid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
This material was dried in vacuo over P2O5
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |